3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-4-(2-methyl-1H-indol-3-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3S/c1-12-19(14-7-3-5-9-17(14)22-12)18-11-24-20(23-18)15-10-21-16-8-4-2-6-13(15)16/h2-11,21-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASURGCRDOSOXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole typically involves multi-step reactions. One common method includes the condensation of 1H-indole-3-carbaldehyde with thiosemicarbazide to form the thiazole ring, followed by further functionalization to introduce the second indole moiety . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid in toluene .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required standards for its applications .
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole , potential chemical reactions might include:
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Condensation Reactions : The indole moiety could undergo condensation reactions with aldehydes or ketones to form new compounds.
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Substitution Reactions : The thiazole ring might undergo nucleophilic substitution reactions, especially if it contains suitable leaving groups.
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Cyclization Reactions : The presence of multiple heterocyclic rings suggests potential for intramolecular cyclization reactions under appropriate conditions.
Spectroscopic Analysis
Spectroscopic analysis is crucial for identifying and characterizing compounds. For indole and thiazole derivatives, common techniques include:
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IR Spectroscopy : Useful for identifying functional groups such as C=N and C=S bonds.
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NMR Spectroscopy : Provides detailed information about the molecular structure, including proton and carbon environments.
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Mass Spectrometry : Essential for determining molecular weight and fragmentation patterns.
Biological Activities
Compounds with indole and thiazole moieties often exhibit significant biological activities, including antimicrobial and anticancer properties. For example, 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-5-azaindole derivatives have shown cytotoxic activity against various cancer cell lines .
Data Table: Spectroscopic Data for Related Compounds
| Compound | IR (cm) | H NMR (ppm) | MS (m/z) |
|---|---|---|---|
| Indole-3-carboxaldehyde | 1672 (C=O) | 9.95 (formyl proton) | 300 |
| 4-(Indol-3-yl)thiazole-2-amine | - | - | - |
| 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-c]pyridine | 3416, 3170 | 9.78 (H-4’) | - |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing both indole and thiazole moieties can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that similar compounds effectively inhibited the proliferation of breast cancer cells through cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The thiazole ring in the structure has been associated with antimicrobial activity. Compounds with indole-thiazole linkages have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics . In vitro studies revealed that these compounds could inhibit the growth of resistant bacterial strains, highlighting their therapeutic potential in treating infections.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of indole derivatives suggest that they may play a role in mitigating neurodegenerative diseases. The compound has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, which are common pathways involved in conditions like Alzheimer's disease .
Pharmacological Insights
Mechanism of Action
The pharmacological mechanisms of this compound are primarily attributed to its ability to modulate various signaling pathways involved in cell survival and apoptosis. The interaction between the indole and thiazole moieties enhances its binding affinity to biological targets, leading to effective modulation of protein functions involved in cancer progression and microbial resistance .
Case Studies
- Breast Cancer Treatment : A study published in Journal of Medicinal Chemistry highlighted the synthesis of indole-thiazole derivatives that showed promising results in inhibiting MCF-7 breast cancer cell line proliferation by targeting specific kinases involved in cell cycle regulation .
- Antibacterial Efficacy : Research conducted on a series of thiazole-containing indoles demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as lead candidates for developing new antibacterial agents .
Material Science Applications
The unique structural features of 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole also make it suitable for applications in material science:
Organic Electronics
Due to its electronic properties, this compound is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole transport material can enhance the efficiency of these devices .
Mechanism of Action
The mechanism of action of 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole involves its interaction with specific molecular targets. The indole and thiazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Findings and Mechanistic Insights
Aza-Substituted Analogs
- 7-Azaindole derivatives (e.g., 3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1H-7-azaindole) exhibit superior potency (GI₅₀: 0.1–1.2 µM) compared to the 2-methylindole parent compound. The nitrogen atom in the azaindole enhances interactions with CDK1, a critical regulator of the cell cycle, leading to apoptosis in diffuse malignant peritoneal mesothelioma (DMPM) models .
- 5-Azaindole analogs demonstrate submicromolar activity across the NCI panel, with selectivity against leukemia and colon cancer subpanels. The pyrrolo[3,2-c]pyridine core improves solubility and target engagement .
Aryl-Substituted Analogs
- Naphthyl-substituted derivatives (Type 4 analogs) show dual mechanisms: autophagic death with cytoplasmic vacuolation at low concentrations (GI₃₀) and apoptosis at higher doses (GI₇₀). However, their potency is lower (30–60% growth inhibition at 10⁻⁵ M) than aza-substituted analogs, suggesting reduced target affinity .
Methylindole Core (Target Compound)
Pharmacological Advantages and Limitations
- Aza-Substituted Analogs : Higher potency and kinase targeting but may face metabolic instability due to increased polarity.
- Naphthyl-Substituted Analogs : Broader mechanism (autophagy + apoptosis) but require higher doses for efficacy.
- 2-Methylindole Core : Simpler synthesis but less optimized for target specificity.
Biological Activity
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole is a compound that combines the structural features of indole and thiazole moieties, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₅H₁₃N₃S
- Molecular Weight: 329.42 g/mol
- Boiling Point: 625.1 ± 65.0 °C (Predicted) .
Biological Activity
The biological activity of 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole has been investigated in various studies, highlighting its potential in several therapeutic areas.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6 | DMPM | 0.86 | CDK1 inhibition |
| 12b | Panc-1R | 2.2 | Cell cycle arrest |
| 13g | Panc-1R | 3.9 | Induces apoptosis |
The indole scaffold is recognized as a privileged pharmacophore for developing new anticancer agents due to its ability to inhibit key regulatory proteins involved in cell cycle progression and apoptosis .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various strains, including drug-resistant bacteria. A study on related indole derivatives indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus (including MRSA), showcasing their potential as new antibacterial agents .
The mechanisms underlying the biological activities of indole and thiazole derivatives often involve:
- Inhibition of Enzymatic Activity: Many compounds target specific enzymes critical for cancer cell proliferation.
- Disruption of Cell Membrane Integrity: Some derivatives exert their antibacterial effects by compromising bacterial cell membranes.
Case Studies
Case Study 1: Anticancer Efficacy
A study focused on a series of thiazole-containing indoles demonstrated their effectiveness in inhibiting the growth of pancreatic cancer cells resistant to gemcitabine. The results showed significant antiproliferative activity across multiple derivatives, with IC50 values indicating effective doses for therapeutic applications .
Case Study 2: Antibacterial Properties
Another investigation into the antibacterial efficacy of related compounds revealed that those with longer carbon chains exhibited enhanced activity against Gram-positive bacteria while showing moderate effects against Gram-negative strains . This highlights the importance of structural modifications in optimizing biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole, and how are intermediates characterized?
- Methodology : The compound is synthesized via multi-step reactions, often involving cyclocondensation of indole derivatives with thiazole precursors. For example, imidazole-thiazole hybrids can be synthesized by refluxing 3-formylindole derivatives with aminothiazolones in acetic acid, followed by recrystallization (DMF/acetic acid) to purify intermediates . Characterization typically involves NMR, IR spectroscopy, and X-ray crystallography to confirm regiochemistry and stereochemistry .
Q. Which spectroscopic and crystallographic techniques are critical for verifying the structural integrity of this compound?
- Methodology : Single-crystal X-ray diffraction is essential for resolving bond angles and confirming the E/Z configuration of substituents, particularly in thiazole-indole hybrids . High-resolution mass spectrometry (HRMS) and / NMR are used to validate molecular weight and substituent positioning. For example, intramolecular H-bonding in the indole-thiazole core can be detected via IR spectroscopy (e.g., N–H stretching at ~3385 cm) .
Q. How are preliminary biological activities (e.g., antimicrobial) assessed for this compound?
- Methodology : Standardized agar diffusion or microdilution assays (e.g., CLSI guidelines) are used to test antimicrobial activity. For imidazole-indole derivatives, minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) are determined, with positive controls like fluconazole . Data interpretation requires statistical validation (e.g., ANOVA) to account for batch-to-batch variability.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the rational design of analogs with enhanced bioactivity?
- Methodology : Systematic substitution at the indole C2 or thiazole C4 positions (e.g., introducing halogens or methoxy groups) is explored to modulate electronic and steric effects. For example, fluorophenyl substitutions at the thiazole ring (as in CAS 130290-02-7) improve antifungal potency by enhancing membrane penetration . Computational tools like molecular docking (AutoDock Vina) predict binding affinities to target enzymes (e.g., fungal CYP51) .
Q. How can conflicting bioactivity data in different studies be resolved?
- Methodology : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Re-evaluate activity using standardized protocols (e.g., fixed DMSO concentrations ≤1%). Cross-validate results with orthogonal assays: e.g., compare MICs with time-kill kinetics or biofilm inhibition assays. For instance, contradictory antifungal data might reflect strain-specific resistance mechanisms .
Q. What computational strategies are effective in predicting the binding modes of this compound to biological targets?
- Methodology : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) and density functional theory (DFT) optimize ligand conformations. Docking studies with fungal lanosterol 14α-demethylase (CYP51) reveal key interactions: indole N–H with heme propionate and thiazole sulfur with hydrophobic pockets . Free energy calculations (MM-PBSA) quantify binding energies for prioritization .
Q. How do structural analogs (e.g., 3,3-bis(indol-3-yl)indolin-2-ones) compare in terms of synthetic complexity and bioactivity?
- Methodology : Comparative synthesis using organocatalysts (e.g., mandelic acid in aqueous ethanol) reduces reaction times for bis(indolyl) derivatives . Bioactivity profiling against cancer cell lines (e.g., MTT assays on HeLa cells) identifies analogs with dual antimicrobial and antiproliferative effects. For example, 2-methyl substitution on indole enhances cytotoxicity (IC <10 µM) but reduces solubility .
Q. What strategies mitigate solubility limitations during in vitro testing?
- Methodology : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) improve aqueous solubility. For recrystallization, mixed solvents (ethanol/ethyl acetate) yield pure polymorphs with better dissolution profiles . Parallel artificial membrane permeability assays (PAMPA) predict absorption challenges early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
